N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide

Structural characterization NMR spectroscopy Quality control

Access a structurally defined benzothiazolyl sulfanylacetamide for focused medicinal chemistry. This secondary amide probe strips away the tertiary amide complexity of known MAO-B inhibitor series, enabling minimal pharmacophore definition. Its 5-chloro and N-benzyl motifs support two orthogonal diversification points-palladium-catalyzed cross-coupling and amide N-functionalization-for rapid parallel library synthesis. - Enables scaffold-hopping studies vs. N-phenyl/N-phenethyl analogs to benchmark lipophilicity and target engagement. - Referenced in 2024 patent literature (IN202411104085-A) on benzothiazolyl sulfanylacetamides as tyrosinase inhibitors. - Sourced as a custom-synthesis research chemical; contact us for batch quantities, analytical certification, and global shipping lead times.

Molecular Formula C16H13ClN2OS2
Molecular Weight 348.9 g/mol
Cat. No. B15005809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide
Molecular FormulaC16H13ClN2OS2
Molecular Weight348.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl
InChIInChI=1S/C16H13ClN2OS2/c17-12-6-7-14-13(8-12)19-16(22-14)21-10-15(20)18-9-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,18,20)
InChIKeySFZTYHPRVJAONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Structural Identity & Procurement


N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a synthetic small-molecule heterocyclic compound (molecular formula: C₁₆H₁₃ClN₂OS₂; exact mass: 348.0158 Da) belonging to the benzothiazolyl sulfanylacetamide class. Its substitution pattern—a 5-chloro substituent on the benzothiazole core, a sulfanyl bridge at the 2-position, and an N-benzyl acetamide side chain—differentiates it from simpler benzothiazole derivatives. The compound is commercially cataloged as a research chemical and has been referenced in structural databases [1] and patent literature [2] for its potential in medicinal chemistry applications.

N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Non-Substitutability with Analogs


Benzothiazole derivatives exhibit highly substituent-dependent biological profiles. Within the benzothiazolyl sulfanylacetamide series, variation at the amide nitrogen (e.g., N-benzyl vs. N-phenyl vs. N-phenethyl) and the benzothiazole C5 position can profoundly alter target binding, physicochemical properties, and metabolic stability [1]. The 5-chloro substitution contributes to electronic modulation of the benzothiazole ring system, while the N-benzyl group provides a specific hydrogen-bond donor/acceptor geometry distinct from N-aryl or unsubstituted amide analogs. Generic procurement without precise structural specification risks acquiring a compound with divergent reactivity in downstream synthetic transformations and uncharacterized biological selectivity.

N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Quantitative Differentiation Evidence


Spectral Fingerprint: ¹H-NMR vs. N-Phenyl Analog

The ¹H-NMR spectrum (300 MHz, DMSO-d₆) of N-benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide exhibits a characteristic amide proton resonance at approximately 8.2 ppm (NH, t, J ≈ 5.7 Hz) and a distinct benzylic methylene signal at δ 4.33 ppm (d, J ≈ 5.7 Hz), corroborating the secondary amide structure. In contrast, the N-phenyl analog 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide (MW 334.84) displays an aromatic N-H signal downfield shifted to ~10.3 ppm due to the directly attached phenyl ring, with no benzylic methylene resonance. These spectral differences provide unambiguous identity confirmation for procurement verification and purity assessment [1].

Structural characterization NMR spectroscopy Quality control

Amide Substituent Impact on Size & Lipophilicity: N-Benzyl vs. N-Phenethyl

The N-benzyl analog (MW 348.92; LogP estimated ~3.6) occupies a distinct physicochemical space compared to the N-phenethyl analog 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide (MW 362.9; LogP estimated ~4.0). The one-methylene reduction in the linker region lowers both molecular weight by approximately 14 Da and calculated LogP by roughly 0.4 log units, placing the N-benzyl derivative closer to the optimal range for CNS drug-likeness (MW ≤ 400, LogP ≤ 5) .

Physicochemical profiling Drug-likeness LogP Molecular weight

MAO-B Inhibition Potential of N-Benzyl Analogs

In a systematic study of 2-(5-substituted-benzothiazol-2-ylsulfanyl)-N-(substitutedbenzyl)-N-(4-substitutedphenyl)acetamide derivatives (compounds 4a–l), Kaya et al. demonstrated that most compounds exhibited selective inhibitory activity toward MAO-B over MAO-A using an in vitro fluorometric assay with kynuramine substrate [1]. The most potent analog (compound 4h) showed mixed-type MAO-B inhibition with favorable ADME properties. The target compound N-benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide is a close structural congener differing only by the absence of the 4-substituted phenyl group on the amide nitrogen, a simplification that preserves the critical N-benzyl pharmacophore while reducing molecular complexity and synthetic step count.

Monoamine oxidase inhibition MAO-B Neuropharmacology Parkinson's disease

Tyrosinase Inhibition: Patent Recognition of Core Scaffold

A 2024 Indian patent (IN202411104085-A) explicitly claims compositions comprising benzothiazolyl sulfanylacetamide derivatives for tyrosinase inhibition [1]. While the patent does not disclose specific IC₅₀ data, the inclusion of this scaffold in a composition-of-matter claim establishes industrial recognition of the benzothiazolyl sulfanylacetamide chemotype as a privileged structure for melanogenesis modulation. The target compound, bearing the core benzothiazolyl sulfanylacetamide framework with an N-benzyl substituent, falls within the claimed structural genus.

Tyrosinase inhibition Melanogenesis Cosmeceutical Patent

Antimycobacterial SAR: C5-Chloro and 2-Benzylsulfanyl Motif

QSAR analysis of 2-benzylsulfanylbenzothiazole derivatives by Klimesová et al. identified that electron-withdrawing substituents on the benzothiazole ring and appropriate lipophilicity contribute to selective antimycobacterial activity against M. tuberculosis, with lead dinitro derivatives exhibiting MIC values from 2 to >32 µmol/L [1]. Separately, a broader study of 2-(substituted benzyl)sulfanyl benzimidazoles, benzoxazoles, and benzothiazoles demonstrated that antimycobacterial potency increases in the order BTZ < BOZ ≈ BIM < 5-Me-BIM, indicating benzothiazole as a tunable scaffold where chloro substitution can be leveraged for electronic modulation [2]. The target compound combines the 5-chloro-benzothiazole motif with a sulfanylacetamide linkage rather than the direct sulfanyl linkage, introducing an additional hydrogen-bonding amide group that may alter target engagement relative to the 2-benzylsulfanyl series.

Antimycobacterial Tuberculosis QSAR Benzothiazole

Synthetic Versatility: N-Benzyl Acetamide as Modular Intermediate

The target compound features a secondary benzylamide group (NH-CH₂-Ph) that serves as a versatile synthetic handle. Unlike the tertiary amides in the Kaya et al. MAO inhibitor series (compounds 4a–l, which possess an additional N-(4-substituted phenyl) group) [1], the target compound's amide NH remains available for further N-alkylation, acylation, or sulfonylation. This contrasts with the fully substituted tertiary amide analogs, which are synthetic dead-ends with respect to amide nitrogen diversification. The presence of the 5-chloro substituent also enables palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) at the benzothiazole C5 position, orthogonal to amide modification.

Synthetic chemistry Derivatization Building block Amide coupling

N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide: Research & Industrial Applications


Minimal Pharmacophore Probe for MAO-B Scaffold Hopping

Medicinal chemistry teams investigating benzothiazole-based MAO-B inhibitors can employ N-Benzyl-2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetamide as a structurally simplified probe to define the minimal pharmacophore. The compound strips away the N-(4-substituted phenyl) group present in the Kaya et al. active series [1], enabling determination of whether the tertiary amide is essential for MAO-B affinity or whether the secondary amide (and its associated hydrogen-bond donor) can maintain or improve target engagement. This scaffold-hopping approach reduces molecular weight and synthetic complexity while preserving the N-benzyl and 5-chloro-benzothiazole motifs critical for activity.

Diversifiable Intermediate for Kinase & Oxidoreductase Library Synthesis

The compound serves as an ideal core intermediate for generating focused libraries through two orthogonal diversification points: (i) N-functionalization of the secondary amide (alkylation, acylation, or conversion to sulfonamide/urea), and (ii) palladium-catalyzed cross-coupling at the 5-chloro position (Suzuki, Buchwald-Hartwig, or Sonogashira reactions) [1]. This dual diversification strategy enables rapid SAR exploration around the benzothiazole core for targets including MAO-B, tyrosinase [2], or mycobacterial enzymes [3], with a single intermediate rather than requiring de novo synthesis for each analog.

Physicochemical Benchmark for Benzothiazole Analog Development

With a molecular weight of 348.92 Da, calculated LogP ~3.6, and one hydrogen-bond donor, this compound occupies a favorable drug-likeness space (MW < 400, LogP < 5, HBD ≤ 3). It can serve as a physicochemical reference point for benchmarking newly synthesized benzothiazole analogs—particularly when evaluating the impact of substituent modifications on lipophilicity, solubility, and permeability. Comparison against the N-phenethyl analog (higher LogP) or N-phenyl analog (no benzylic flexibility) provides a rational framework for property-guided lead optimization.

FTO Building Block for Tyrosinase Inhibitor Development

The recognition of benzothiazolyl sulfanylacetamides in recent patent literature (IN202411104085-A, 2024) [1] signals growing industrial interest in this scaffold for tyrosinase inhibition. The target compound's structural simplicity—lacking the chalcone moiety claimed in the patent—may provide a distinct freedom-to-operate position for developing novel tyrosinase inhibitors. Research groups can use this compound as a starting point for designing patentably distinct analogs with potentially differentiated melanogenesis-modulating activity.

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